(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid
Overview
Description
(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid, also known as (2R,3R)-2,3-DHOBA, is a naturally occurring organic compound that has been studied for its potential applications in a variety of scientific fields. This compound is a member of the family of compounds known as alpha-hydroxy acids, which are commonly used in skin care products. It is a colorless, crystalline solid with a molecular weight of 200.20 g/mol. (2R,3R)-2,3-DHOBA is found in various fruits, vegetables, and grains, and is also produced by certain bacteria and fungi.
Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
A study by Ali et al. (2012) discusses the use of 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid as a photolabile protecting group in optical gating. This compound facilitates UV-light-triggered transport of ionic species through nanochannels, suggesting potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Novel Polyketides from Endophytic Fungi
Research by Yuan et al. (2009) describes new polyketides isolated from endophytic fungi, including compounds structurally related to 4-oxo-4-(biphenyl-4-yl)butanoic acid. These compounds have shown significant inhibition of human tumor cells, indicating potential in cancer research (Yuan et al., 2009).
Synthesis and Applications in Medicinal Chemistry
Fenbufen-based derivatives of 4-oxo-4-(biphenyl-4-yl)butanoic acid have been synthesized and explored for their anti-inflammatory and analgesic properties, as well as their safer profile in terms of ulcerogenic action and lipid peroxidation (Husain et al., 2009).
Synthesis and Biological Effects of Related Compounds
Studies like the one by Dorn and Ozegowski (1998) explore the synthesis and biological effects of compounds related to 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, indicating their potential application in areas like thromboembolism prevention and blood flow improvement (Dorn & Ozegowski, 1998).
Spectroelectrochemistry of W(CO)5 Complexes
The synthesis and characterization of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid are discussed in research by Kowalski et al. (2009). These complexes have potential applications in developing new IR-detectable metal–carbonyl tracers for the amino function (Kowalski et al., 2009).
Synthesis of Screening Substrates for Directed Evolution
Woodhall et al. (2005) describe the synthesis of screening substrates for directed evolution of sialic acid aldolase, which are related to 4-oxo-4-(biphenyl-4-yl)butanoic acid. These substrates are crucial for developing tailored enzymes for influenza A sialidase inhibitor analogues (Woodhall et al., 2005).
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-oxo-4-propan-2-yloxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3-5,8-9H,1-2H3,(H,10,11)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYZSRPAKZEIB-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569144 | |
Record name | (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid | |
CAS RN |
116601-09-3 | |
Record name | (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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